(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an amino group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride typically involves the esterification of (S)-3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino esters.
Scientific Research Applications
(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3,4-dimethylpentanoate
- (S)-3-amino-3,4-dimethylpentanoic acid hydrochloride
Uniqueness
(S)-Methyl 3-amino-3,4-dimethylpentanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its ethyl ester and free acid counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)8(3,9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
IIVNIUBEHGVZQX-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)[C@](C)(CC(=O)OC)N.Cl |
Canonical SMILES |
CC(C)C(C)(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.